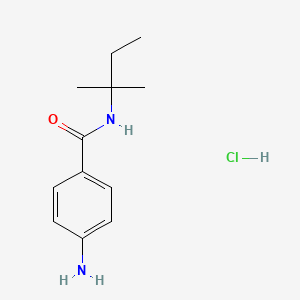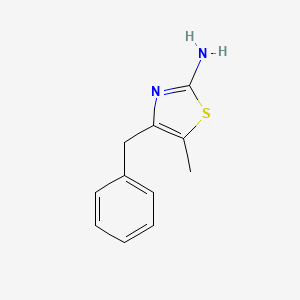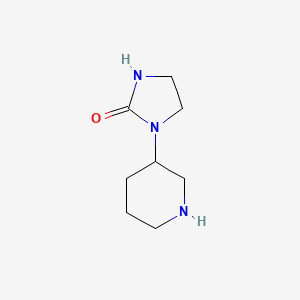![molecular formula C8H11NO2 B1521269 5-Acetyl-5-azaspiro[2.4]heptan-7-one CAS No. 400841-12-5](/img/structure/B1521269.png)
5-Acetyl-5-azaspiro[2.4]heptan-7-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Acetyl-5-azaspiro[2.4]heptan-7-one involves several steps. The rearrangement reaction is a Curtius rearrangement reaction, the degradation reaction is a Hofmann degradation reaction, and the Curtius rearrangement reaction is preferred . They assumed that the formation of 7-methyl-5,6-diazaspiro [2.4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Molecular Structure Analysis
The 5-Azaspiro[2.4]heptan-7-one,5-acetyl-,7-oxime molecule contains a total of 25 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 oxime(s) (aliphatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Acetyl-5-azaspiro[2.4]heptan-7-one include a Curtius rearrangement reaction and a Hofmann degradation reaction . The formation of 7-methyl-5,6-diazaspiro [2.4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Physical And Chemical Properties Analysis
5-Acetyl-5-azaspiro[2.4]heptan-7-one is a white crystal-like solid. The boiling point of a similar compound, 5-azaspiro [2.4]heptan-4-one, is 302.6±11.0 C at 760 mmHg .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has highlighted the synthesis and pharmacological assessment of various derivatives of 5-azaspiro[2.4]heptan-7-one for their potent antibacterial properties. One study described the synthesis of chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones, showcasing their efficacy against Gram-positive and Gram-negative bacteria. Stereochemical analysis revealed that certain stereoisomers exhibited higher antibacterial potency, with one compound (DU-6859a) demonstrating significant effectiveness and favorable pharmacokinetic profiles (Kimura et al., 1994). Another study extended this research to novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which showed excellent in vitro and in vivo activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Drug Discovery and Design
Several studies have focused on the utility of 5-azaspiro[2.4]heptan-7-one derivatives in drug discovery, particularly for synthesizing compounds with potential medicinal applications. A notable example includes the diversity-oriented synthesis of azaspirocycles, providing rapid access to functionalized pyrrolidines, piperidines, and azepines, important scaffolds in drug discovery (Wipf et al., 2004). Another study developed a catalytic asymmetric 1,3-dipolar cycloaddition approach for constructing highly functional 5-aza-spiro[2.4]heptanes, demonstrating their value in medicinal chemistry (Liu et al., 2011).
Antitubercular Agents
Research into azaspiro analogs of linezolid highlighted the replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane to mitigate metabolism-related issues. These novel compounds were evaluated for their antibacterial and antitubercular effects, with several demonstrating promising activity profiles (Gadekar et al., 2016).
Propiedades
IUPAC Name |
5-acetyl-5-azaspiro[2.4]heptan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)9-4-7(11)8(5-9)2-3-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVNHHPAQIDOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-5-azaspiro[2.4]heptan-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



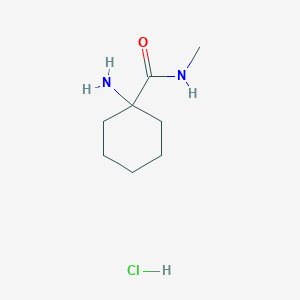
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

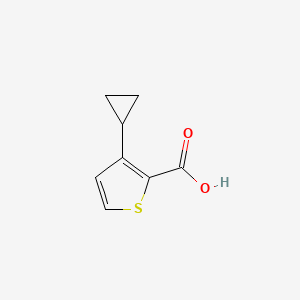

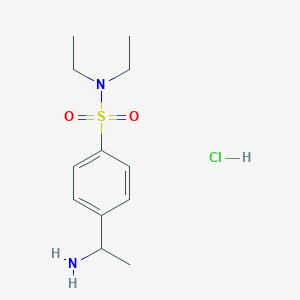
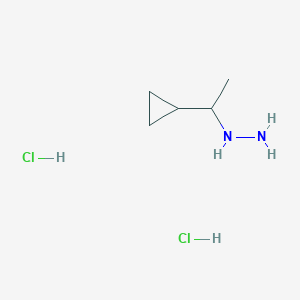
![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
